N,N-diethyl-4-fluoro-2-nitroaniline
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Overview
Description
N,N-diethyl-4-fluoro-2-nitroaniline is a synthetic organic compound with the molecular formula C10H13FN2O2. It is characterized by the presence of a fluoro group and a nitro group attached to an aniline ring, with diethyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-fluoro-2-nitroaniline typically involves the nitration of N,N-diethyl-4-fluoroaniline. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces the nitro group at the para position relative to the fluoro group on the aniline ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: N,N-diethyl-4-fluoro-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
N,N-diethyl-4-fluoro-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The fluoro group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-fluoro-4-nitroaniline: Similar structure but with the fluoro and nitro groups at different positions.
N,N-dimethyl-4-fluoro-2-nitroaniline: Similar structure but with dimethyl groups instead of diethyl groups.
4-fluoro-2-nitroaniline: Lacks the diethyl groups on the nitrogen atom.
Uniqueness
N,N-diethyl-4-fluoro-2-nitroaniline is unique due to the specific positioning of the fluoro and nitro groups on the aniline ring, as well as the presence of diethyl groups on the nitrogen atom.
Properties
IUPAC Name |
N,N-diethyl-4-fluoro-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-3-12(4-2)9-6-5-8(11)7-10(9)13(14)15/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZGFXLNXUERQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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